Methyl 2-chloro-3-methylisonicotinate
Overview
Description
“Methyl 2-chloro-3-methylisonicotinate” is a chemical compound with the molecular formula C8H8ClNO2 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H8ClNO2/c1-5-6 (8 (11)12-2)3-4-10-7 (5)9/h3-4H,1-2H3
. The molecular weight of this compound is 185.61 .
Scientific Research Applications
Hydrogen Bonds and Conformational Analysis
Methyl 2-chloro-3-methylisonicotinate is studied in the context of hydrogen bonds and molecular conformations. For instance, bis(1-methylisonicotinate) hydrochloride monohydrate was analyzed using X-ray diffraction, vibrational spectra, and B3LYP calculations. This research provides insights into the hydrogen bond lengths and interactions in the crystal structure, important for understanding molecular interactions and stability (Szafran, Katrusiak, & Dega-Szafran, 2006).
Microbial Metabolism Studies
Studies on microbial metabolism have focused on compounds like N-methylisonicotinic acid. These studies elucidate the metabolic fate of such compounds in bacteria, revealing the formation of CO2, methylamine, and other end-products. This research is crucial for understanding the biodegradation pathways of pyridinium compounds and their environmental impact (Wright & Cain, 1972).
Quantum Chemical and Spectroscopic Investigations
This compound has been the subject of quantum chemical and spectroscopic studies, examining its structural, spectroscopic, and electronic properties. These investigations, using methods like density functional theory (DFT), help in predicting the pharmaceutical activity and understanding the reactive sites of the molecule. Such studies are crucial for drug design, particularly in the context of diseases like pulmonary fibrosis (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Safety and Hazards
“Methyl 2-chloro-3-methylisonicotinate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-chloro-3-methylisonicotinate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is still ongoing .
Mode of Action
As a chemical entity, it may interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, each with their own downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .
Properties
IUPAC Name |
methyl 2-chloro-3-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGTKBLQCPEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700958 | |
Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787596-41-2 | |
Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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